molecular formula C7H3N3OS B1272954 2,1,3-Benzothiadiazol-4-yl isocyanate CAS No. 342411-14-7

2,1,3-Benzothiadiazol-4-yl isocyanate

Cat. No.: B1272954
CAS No.: 342411-14-7
M. Wt: 177.19 g/mol
InChI Key: HPZZFYLZFYDNMA-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-4-yl isocyanate is a chemical compound with the molecular formula C7H3N3OS. It is known for its unique structure, which includes an isocyanate group attached to a benzothiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazol-4-yl isocyanate typically involves the reaction of 2,1,3-benzothiadiazole with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of exposure to hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzothiadiazol-4-yl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,1,3-Benzothiadiazol-4-yl isocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazol-4-yl isocyanate involves its ability to react with various nucleophiles, leading to the formation of stable products. The isocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity makes it a valuable tool in chemical biology and materials science .

Comparison with Similar Compounds

Uniqueness: 2,1,3-Benzothiadiazol-4-yl isocyanate is unique due to its isocyanate functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in the synthesis of advanced materials and bioactive molecules .

Properties

IUPAC Name

4-isocyanato-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3OS/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZZFYLZFYDNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379953
Record name 4-Isocyanato-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342411-14-7
Record name 4-Isocyanato-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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